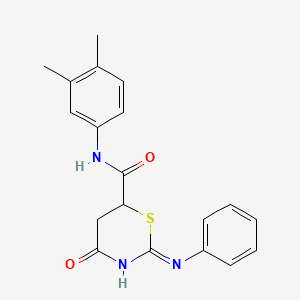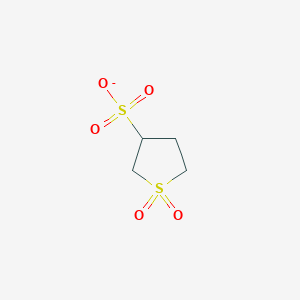![molecular formula C24H32N4O2S2 B11612703 13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11612703.png)
13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:
Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with sulfur dichloride to form the morpholine ring.
Introduction of the Thia and Oxa Rings: These rings are introduced through a series of cyclization reactions involving sulfur and oxygen-containing reagents.
Attachment of the Hexylsulfanyl Group: This step involves the reaction of hexanethiol with a suitable electrophile to attach the hexylsulfanyl group to the molecule.
Final Cyclization and Functional Group Modifications: The final step involves cyclization reactions to form the tetracyclic structure and modifications to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and morpholine groups, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can occur at the oxa and thia rings, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions at various positions, particularly at the hexylsulfanyl group and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Sulfoxides, N-oxides.
Reduction Products: Reduced derivatives of the oxa and thia rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation. Its ability to undergo oxidation and reduction reactions makes it a potential antioxidant and anti-inflammatory agent.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique structure and reactivity make it a valuable component in the formulation of high-performance materials.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms, depending on the context of its use. In biological systems, it can interact with various molecular targets, including enzymes and receptors. Its ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: is similar to other heterocyclic compounds with morpholine, thia, and oxa rings, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and its tetracyclic structure. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C24H32N4O2S2 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H32N4O2S2/c1-4-5-6-7-12-31-23-20-19(25-15-26-23)18-16-13-24(2,3)30-14-17(16)21(27-22(18)32-20)28-8-10-29-11-9-28/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
ZZQCXIHESCRGTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-bromo-2,3-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11612634.png)
![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B11612636.png)
![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)

![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612667.png)
![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
![Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11612689.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612693.png)
![Methyl 4-[(4-{3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11612697.png)
